Semicarbazide hydrochloride
Overview
Description
Semicarbazide hydrochloride is a chemical compound with the formula OC(NH2)(N2H3)·HCl. It is a water-soluble white solid and a derivative of urea. This compound is widely used in various chemical reactions and has significant applications in scientific research and industry .
Mechanism of Action
Target of Action
Semicarbazide hydrochloride primarily targets cytosine residues in RNA and DNA, as well as cytosine and deoxycytosine nucleosides . These targets play a crucial role in the genetic information storage and transmission in cells.
Mode of Action
The compound interacts with its targets by binding to them . This binding can lead to changes in the structure and function of the nucleic acids, potentially affecting the processes of transcription and replication.
Biochemical Pathways
It’s known that the compound can react with aldehydes and ketones to produce semicarbazones via a condensation reaction . This is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group .
Pharmacokinetics
Given its water solubility , it can be inferred that it might have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been demonstrated to have accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity . In experimental animals, ingestion of this compound has led to symptoms such as tremors, ataxia, equilibrium difficulties, and convulsions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has become an important pollutant in the environment, found in sources such as chemical reactions, food processing, and endogenous substances . To reduce its content in the environment, it’s crucial to control the use of nitrofurazone, a drug from which semicarbazide is a metabolite .
Biochemical Analysis
Biochemical Properties
Semicarbazide hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is frequently reacted with aldehydes and ketones to produce semicarbazones via a condensation reaction . This reaction is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group . The products of semicarbazide, semicarbazones, and thiosemicarbazones are known to have antiviral, anti-infective, and antineoplastic activity through binding to copper or iron in cells .
Cellular Effects
This compound has been shown to have various effects on cells. It has been demonstrated to be accumulative and cause reproductive toxicity, mutagenicity, genotoxicity, endocrine disruption, and neurotoxicity . It can be transmitted into the human body via the food chain, inducing diseases such as anemia, neuritis, and liver necrosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to copper or iron in cells, which is thought to contribute to its antiviral, anti-infective, and antineoplastic activity
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that this compound can accumulate in aquatic organisms and has the potential to cause diseases such as anemia, neuritis, and liver necrosis .
Metabolic Pathways
It is known that this compound is a metabolite of nitrofurazone .
Transport and Distribution
It is known that this compound is a water-soluble compound , suggesting that it may be easily transported and distributed within cells and tissues.
Subcellular Localization
Given its water solubility , it may be localized in various compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Semicarbazide hydrochloride can be synthesized by treating urea with hydrazine. The reaction is as follows:
OC(NH2)2 + N2H4 → OC(NH2)(N2H3) + NH3
A further reaction with hydrazine can yield carbohydrazide:
OC(NH2)(N2H3) + N2H4 → OC(N2H3)2 + NH3
Another method involves reacting an aqueous hydrazine solution with urea at temperatures ranging from 80°C to 130°C. The reaction mixture is then treated with alcohol and anhydrous hydrogen chloride to precipitate this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting carbon monoxide with hydrazine at superatmospheric pressures and temperatures between 0°C and 200°C in the presence of a catalytic amount of a metal carbonyl. The resulting semicarbazide is then acidified to yield the desired salt .
Chemical Reactions Analysis
Types of Reactions: Semicarbazide hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form semicarbazones via a condensation reaction.
Oxidation Reactions: Semicarbazide can be oxidized under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Condensation Reactions: Common reagents include aldehydes and ketones. The reaction typically occurs under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Semicarbazones: Formed from the reaction with aldehydes and ketones.
Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
Semicarbazide hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Semicarbazide hydrochloride can be compared with other similar compounds such as thiosemicarbazide and carbohydrazide:
Thiosemicarbazide: Similar to semicarbazide, but contains a sulfur atom.
Carbohydrazide: Formed from the further reaction of semicarbazide with hydrazine.
Uniqueness: this compound is unique due to its versatility in forming semicarbazones, which are valuable in various chemical and biological applications. Its ability to bind to nucleic acids and metal ions also distinguishes it from other similar compounds .
Properties
CAS No. |
563-41-7 |
---|---|
Molecular Formula |
CH6ClN3O |
Molecular Weight |
111.53 g/mol |
IUPAC Name |
aminourea;hydron;chloride |
InChI |
InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H |
InChI Key |
XHQYBDSXTDXSHY-UHFFFAOYSA-N |
SMILES |
C(=O)(N)NN.Cl |
Isomeric SMILES |
C(=O)(N)N[NH3+].[Cl-] |
Canonical SMILES |
[H+].C(=O)(N)NN.[Cl-] |
boiling_point |
347 to 365 °F at 760 mm Hg DECOMPOSES (NTP, 1992) |
Color/Form |
Prisms from dilute alcohol White crystals |
melting_point |
342 to 347 °F decomposes at 347-365° F (EPA, 1998) 175-185 °C /decomposes/ |
563-41-7 | |
physical_description |
Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998) |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Related CAS |
57-56-7 (Parent) |
solubility |
Very soluble (NTP, 1992) Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether Insoluble in absolute alcohol In water, 1X10+6 mg/L at 25 °C /Estimated/ 9.2 [ug/mL] |
Synonyms |
Hydrazinecarboxamide Monohydrochloride; Aminourea Hydrochloride; Semicarbazide Chloride; SEM |
vapor_pressure |
0.13 mm Hg at 25 °C /Estimated/ |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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